

# Technical Support Center: Troubleshooting Charge Recombination in Y6 Devices

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

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This guide provides researchers with solutions to common problems related to charge recombination in Y6-based organic solar cell (OSC) devices.

## Frequently Asked Questions (FAQs)

### Q1: My PM6:Y6 device shows a low fill factor (FF) and open-circuit voltage (VOC). Could this be due to charge recombination?

A1: Yes, low FF and VOC are primary indicators of significant charge recombination. Recombination is a major loss mechanism where photogenerated electrons and holes recombine before they can be collected at the electrodes. This can occur through several pathways:

- Bimolecular Recombination: Occurs when free electrons and holes encounter each other in the bulk heterojunction (BHJ) active layer. This is often exacerbated by suboptimal morphology.[\[1\]](#)[\[2\]](#)
- Trap-Assisted Recombination: Arises from energetic "trap" states within the bandgap, often caused by material impurities, defects, or morphological disorder.[\[3\]](#)[\[4\]](#)[\[5\]](#) Aging-induced defect states are a primary cause of thermal degradation in PM6:Y6 devices, leading to increased trap-assisted recombination.[\[4\]](#)

- Recombination to Triplet Excitons: A significant non-radiative pathway in many non-fullerene acceptor (NFA) systems, including PM6:Y6, where charge carriers recombine to form non-emissive triplet excitons on the Y6 molecule.[\[6\]](#) This process can account for up to 90% of recombination at open-circuit conditions in PM6:Y6 blends.[\[6\]](#)

To diagnose the dominant recombination mechanism, light intensity-dependent measurements of VOC and short-circuit current (JSC) are recommended.

## Q2: How does the active layer morphology influence bimolecular recombination in PM6:Y6 devices?

A2: The nanoscale morphology of the PM6:Y6 blend is critical for efficient charge separation and transport, and thus for minimizing recombination.[\[7\]](#)[\[8\]](#)[\[9\]](#) An ideal morphology consists of:

- Bicontinuous Interpenetrating Networks: Well-defined, phase-separated domains of PM6 (donor) and Y6 (acceptor) that create distinct pathways for holes and electrons to travel to their respective electrodes.[\[10\]](#)
- Optimal Domain Size: Domains must be small enough (typically 10-20 nm) to ensure excitons generated within either phase can reach the donor-acceptor (D-A) interface before decaying. However, domains that are too small or poorly defined can lead to increased D-A interface area, which can paradoxically increase recombination if charge extraction is inefficient.
- High Crystallinity/Molecular Ordering: Ordered molecular packing within the domains enhances charge mobility.[\[11\]](#) For Y6, a polymer-like crystalline structure facilitates efficient vertical charge transport.[\[12\]](#)

Poor morphology, such as large, isolated domains or an overly mixed amorphous phase, disrupts these pathways, leading to charge accumulation and a higher probability of bimolecular recombination.[\[13\]](#)

## Q3: What are the most effective strategies to optimize the morphology of the PM6:Y6 active layer?

A3: Several processing strategies can be employed to fine-tune the blend morphology and suppress recombination.

- Solvent Selection & Additives: The choice of solvent and the use of small amounts of high-boiling-point additives are powerful tools.[14]
  - Solvents: Chloroform (CF) is commonly used and tends to promote a favorable polymer-like crystalline network for Y6.[12] Using higher boiling point solvents like chlorobenzene (CB) can lead to unfavorable cube-like crystalline domains.[12]
  - Additives: Additives like 1-chloronaphthalene (CN) or 1,8-diiodooctane (DIO) can help control the drying kinetics of the film, promoting better phase separation and crystallinity.[1][10] A small amount (e.g., 0.5% by volume) is often beneficial, but excessive amounts can induce large-scale phase separation and reduce performance.[10]
- Thermal Annealing: Post-deposition annealing is a crucial step to optimize the final morphology.[8][15][16] Annealing provides thermal energy that allows the polymer chains and molecules to rearrange into more ordered and well-defined domains.[15] For PM6:Y6, an optimal annealing temperature is often found around 90-110°C.[11][17] However, excessive temperatures or durations can lead to overly large Y6 crystals and severe phase separation, which is detrimental to device performance.[18]
- Ternary Blends: Introducing a third component into the PM6:Y6 blend can effectively regulate morphology and improve charge transport.[7] Adding a small amount of a compatible material, such as another polymer donor or NFA, can create an "alloy-like" state that enhances charge generation and transport properties.[13][19][20] This strategy has been shown to improve all photovoltaic parameters, including FF.[21]

## Data on Morphology Optimization Strategies

| Strate<br>gy            | Donor:<br>Accept<br>or<br>Ratio        | Anneal<br>ing<br>Temp.<br>(°C) | PCE<br>(%) | VOC<br>(V) | JSC<br>(mA/c<br>m <sup>2</sup> ) | FF (%) | Refere<br>nce |
|-------------------------|--|--------------------------------|------------|------------|----------------------------------|--------|---------------|
| Binary<br>(Control<br>) | PM6:Y6<br>(1:1.2)                      | None                           | -          | 13.52      | -                                | -      | [20]          |
| Ternary                 | PM6:D1<br>8-Cl:Y6<br>(0.8:0.2<br>:1.2) | None                           | 105        | 16.08      | 0.81                             | 28.13  | 70.25         |
| Binary                  | PM6:Y6                                 | 0.5% 1-<br>CN                  | 140        | 11.0       | 0.84                             | 20.3   | 64.6          |
| Ternary                 | PM6:Y6<br>:PCBM                        | 0-<br>xylene<br>solvent        | 120        | 7.2        | -                                | -      | [23]          |

## Q4: How can I reduce trap-assisted recombination at the interfaces?

A4: Recombination is often severe at the interfaces between the active layer and the charge transport layers (ETL and HTL). Interface engineering is key to minimizing this loss pathway. [24]

- Choosing Appropriate Interfacial Layers: The energy levels of the HTL and ETL must be well-aligned with the HOMO of the donor (PM6) and the LUMO of the acceptor (Y6), respectively, to create an "ohmic contact" that facilitates efficient charge extraction.[25]
  - HTL: PEDOT:PSS is a commonly used HTL.
  - ETL: ZnO is a common ETL. However, surface defects on ZnO can act as recombination centers. Modifying the ZnO surface with materials like PFN-Br can passivate these defects and improve electron extraction.[26]

- Interfacial Dipoles: Using interlayer materials with strong dipoles (e.g., PFN-Br) can adjust the work function of the electrodes, reducing the energy barrier for charge extraction and thereby suppressing interfacial recombination.[24]
- Defect Passivation: Some interlayer materials can also passivate defects at the surface of the active layer, further reducing trap-assisted recombination.

## Troubleshooting Guide

| Observed Issue  | Potential Cause(s)  | Recommended Solution(s)  |
|---|---|--|
| Low Fill Factor (FF < 65%)  | <p>1. Bimolecular Recombination: Poor blend morphology, unbalanced charge transport. <a href="#">[27]</a></p>   | <p>1a. Optimize Morphology: Systematically vary solvent additives (e.g., 0.25-1.0 vol% CN or DIO). 1b. Optimize Annealing: Test a range of annealing temperatures (e.g., 80°C to 120°C) and times (e.g., 5-15 min). 1c. Ternary Approach: Introduce a third component (e.g., 10-20 wt% D18-Cl or PCBM) to balance charge transport. <a href="#">[13]</a><a href="#">[23]</a></p> |
| 2. Trap-Assisted Recombination: High density of trap states from material impurities or processing-induced defects. <a href="#">[4]</a> | <p>2a. Use High-Purity Materials: Ensure the purity of PM6, Y6, and solvents. 2b. Optimize Interfacial Layers: Use defect-passivating interlayers like PFN-Br on the ETL.</p> |  |
| Low Open-Circuit Voltage (VOC)  | <p>1. High Non-Radiative Recombination: Dominant recombination through non-emissive channels, such as triplet excitons. <a href="#">[6]</a></p>                               | <p>1a. Morphology Optimization: A well-ordered morphology can sometimes reduce non-radiative pathways. 1b. Material Design: While harder to implement, molecular design to alter triplet state energies can suppress this loss channel. <a href="#">[6]</a></p>  |
| 2. Poor Energy Level Alignment: Mismatch between the active layer and transport layers.   | <p>2a. Select Proper Interlayers: Ensure the HTL and ETL energy levels are correctly aligned with PM6 and Y6. (e.g., PEDOT:PSS for HTL, ZnO/PFN-Br for ETL).</p>              |  |

**S-Shaped J-V Curve**

1. Charge Extraction Barrier:  
Poor contact at one or both electrode interfaces.<sup>[24]</sup>

2. Unfavorable Morphology:  
Severe phase separation creating "dead ends" for charge transport.

2a. Re-optimize Active Layer:  
Reduce annealing temperature or additive concentration to prevent excessive phase separation.

**1a. Improve Interfacial Layers:**

Ensure complete and uniform coverage of HTL and ETL. Try alternative interlayers (e.g., MoO<sub>3</sub> for HTL).

1b. Check Electrode Deposition: Ensure proper deposition of the top electrode (e.g., Ag, Al) without damaging the underlying layers.

## Experimental Protocols

### Protocol 1: Fabrication of a Standard PM6:Y6 Solar Cell

This protocol describes a typical procedure for fabricating an inverted PM6:Y6 device.

- Substrate Cleaning:

- Sequentially sonicate pre-patterned ITO-coated glass substrates in detergent, deionized water, acetone, and isopropanol for 15 minutes each.
  - Dry the substrates with a nitrogen gun and then treat with UV-ozone for 15 minutes immediately before use.

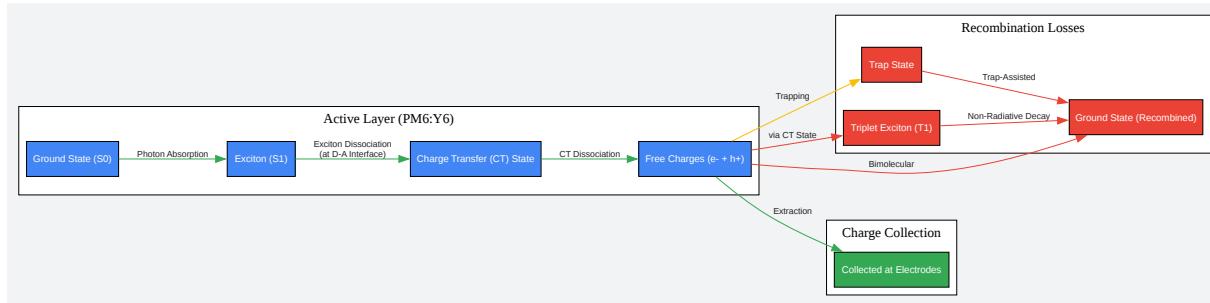
- Electron Transport Layer (ETL) Deposition:

- Prepare a ZnO precursor solution or use a commercial nanoparticle ink.
  - Spin-coat the ZnO solution onto the ITO substrate at 3000 rpm for 30 seconds.
  - Anneal the ZnO layer at 200°C for 20 minutes in air.

- (Optional) For modified ETLs, spin-coat a thin layer of PFN-Br (0.5 mg/mL in methanol) on top of the ZnO layer at 3000 rpm for 30 seconds.
- Active Layer Deposition:
  - Prepare a solution of PM6 and Y6 (e.g., 1:1.2 weight ratio) in chloroform at a total concentration of ~16 mg/mL.[17]
  - Add a processing additive, such as 1-chloronaphthalene (0.5% v/v), to the solution.[17]
  - Stir the solution on a hotplate at ~40°C for at least 2 hours in a nitrogen-filled glovebox.
  - Spin-coat the active layer solution onto the ETL at 3000 rpm for 30 seconds.[17]
  - Anneal the film at 90-110°C for 10 minutes.[17]
- Hole Transport Layer (HTL) Deposition:
  - Spin-coat a layer of MoO<sub>3</sub> (molybdenum oxide) or another suitable HTL on top of the active layer.
- Electrode Evaporation:
  - Thermally evaporate the top metal electrode (e.g., 100 nm of Ag or Al) through a shadow mask to define the device area (typically 0.04 cm<sup>2</sup>).

## Visualizations

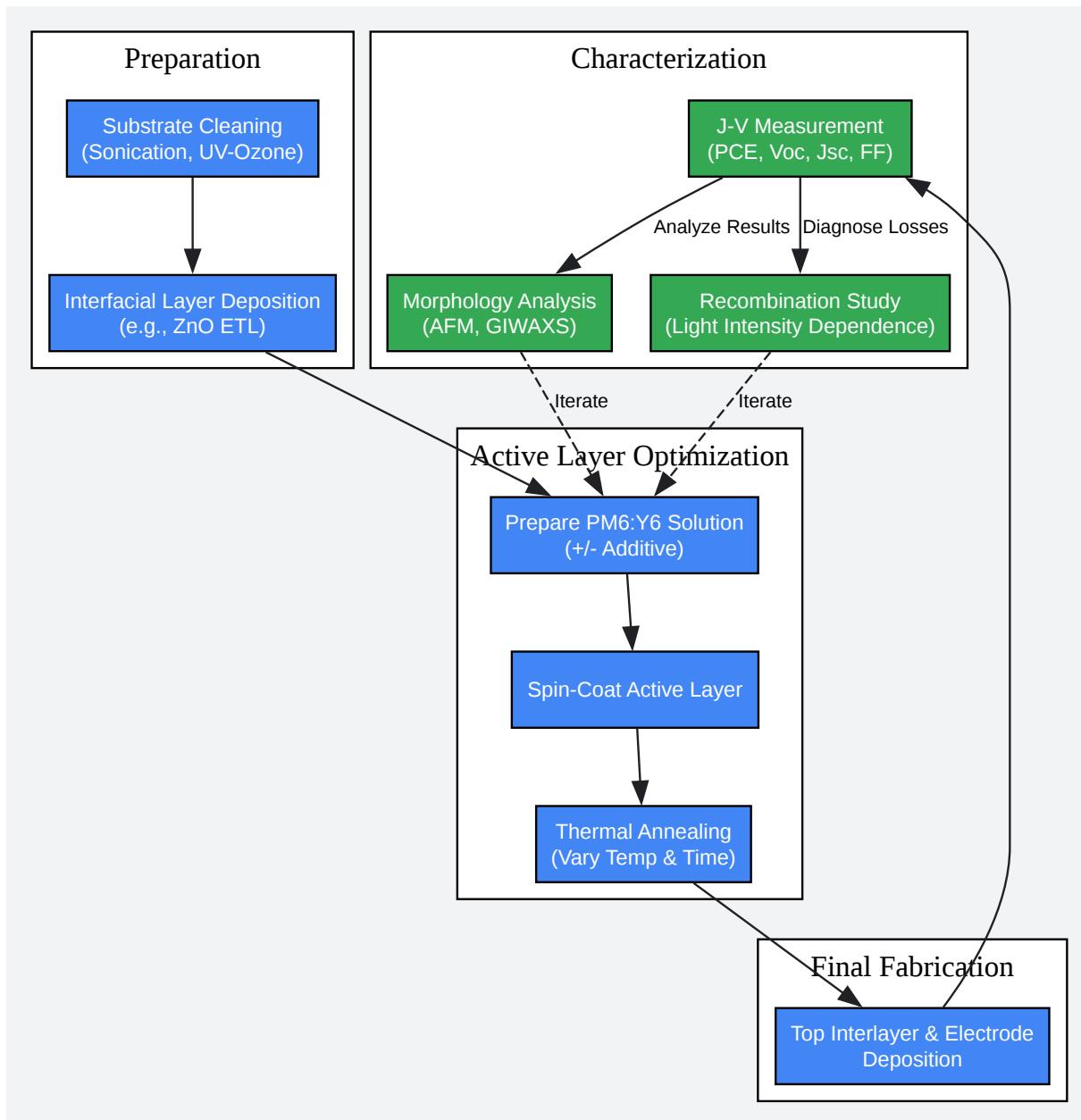
### Charge Generation and Recombination Pathways



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Caption: Key electronic processes in a Y6-based solar cell.

## Experimental Workflow for Device Optimization

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Caption: Iterative workflow for optimizing Y6 device performance.

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- To cite this document: BenchChem. [Technical Support Center: Troubleshooting Charge Recombination in Y6 Devices]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8196175#reducing-charge-recombination-in-y6-devices>]

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